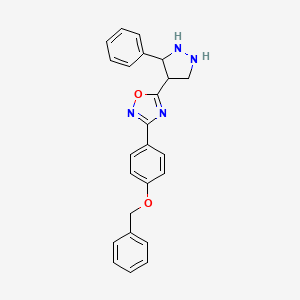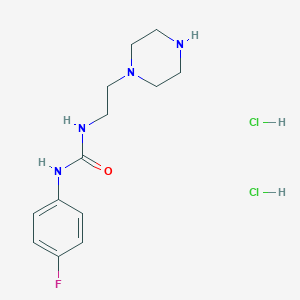![molecular formula C21H28N2O4 B2439899 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 2108339-38-2](/img/structure/B2439899.png)
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a fascinating compound due to its unique structural attributes and potential applications in various scientific fields. The presence of the adamantane group, combined with the urea moiety and the dihydrobenzo[b][1,4]dioxin ring, contributes to its intriguing properties and diverse reactivity profile.
準備方法
Synthetic Routes and Reaction Conditions
Adamantan-1-yl intermediate synthesis: : The synthesis begins with the formation of the adamantan-1-yl intermediate, often achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkyl halide.
Formation of the urea derivative: : The intermediate then undergoes a reaction with isocyanate compounds to form the urea moiety. This step typically requires the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Attachment of the dihydrobenzo[b][1,4]dioxin ring:
Industrial Production Methods: : Industrial-scale production follows similar steps but with optimizations for yield and cost-efficiency. Flow chemistry techniques may be employed to enhance reaction rates and control.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the adamantane and dihydrobenzo[b][1,4]dioxin groups using agents such as permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur at the urea moiety, often using hydrogenation catalysts like palladium on carbon.
Substitution: : Substitution reactions are possible at the hydroxyl and aromatic positions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid.
Reduction: : Hydrogen gas, palladium catalyst.
Substitution: : Sodium hydride, methyl iodide.
Major Products: : The reactions often yield oxidized, reduced, or substituted derivatives of the parent compound, each with distinct chemical properties.
科学的研究の応用
Chemistry
Catalysis: : It can act as a ligand in catalysis due to the presence of the urea and aromatic groups.
Biology
Enzyme inhibition: : The compound shows potential as an enzyme inhibitor, particularly in proteases and kinases.
Medicine
Drug development: : Its unique structure allows it to be explored for antiviral or anticancer properties.
Imaging agents: : Modified forms may serve as agents for diagnostic imaging.
Industry
Materials science: : It could be used in the development of novel polymers or as an additive in coatings due to its stability and unique chemical properties.
作用機序
The mechanism by which 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exerts its effects depends largely on its interaction with biological targets. The adamantane group facilitates membrane penetration, while the urea moiety can form hydrogen bonds with biological macromolecules, impacting enzyme activity. The dihydrobenzo[b][1,4]dioxin ring can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity.
類似化合物との比較
Similar Compounds
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxyethyl)urea: : Lacks the dihydrobenzo[b][1,4]dioxin group, reducing aromatic interaction potential.
N-(2-hydroxyethyl)-N'-(adamantan-1-yl)urea: : Differs in the positioning of the urea and adamantane groups, affecting its biological activity.
Does this sound like it fits the bill?
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-17(16-1-2-18-19(8-16)27-4-3-26-18)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,17,24H,3-7,9-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPGLHPFCJTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2439816.png)



![3-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-oxoethyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2439826.png)


![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)






